B1580391 L-ALANINE (1-13C)

L-ALANINE (1-13C)

Cat. No.: B1580391
M. Wt: 90.09
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Identity and Isotopic Characteristics

L-Alanine (1-Carbon-13) maintains the fundamental structural framework of natural L-alanine while incorporating a carbon-13 isotope specifically at the C1 position, corresponding to the carboxyl carbon atom. The compound exhibits a molecular formula of C₂(¹³C)H₇NO₂, representing a molecular weight of 90.09 grams per mole, which constitutes an increase of one mass unit compared to the unlabeled parent compound. The Chemical Abstracts Service registry number for this isotopically labeled compound is 21764-56-7, distinguishing it from the unlabeled L-alanine which carries the registry number 56-41-7.

The isotopic enrichment typically achieves 99 atom percent carbon-13 at the designated position, ensuring high purity and reliability for analytical applications. The compound demonstrates characteristic optical activity with a specific rotation of [α]₂₅/D +14.5°, measured in 1 molar hydrochloric acid solution with a concentration of 2 grams per 100 milliliters. This optical property confirms the retention of the L-configuration during the isotopic labeling process, maintaining the stereochemical integrity essential for biological applications.

The melting point of L-Alanine (1-Carbon-13) occurs at 314.5°C with decomposition, consistent with the thermal stability characteristics of natural amino acids. The compound exhibits a calculated density of 1.2 ± 0.1 grams per cubic centimeter and a boiling point of 212.9 ± 23.0°C at 760 millimeters of mercury pressure. These physical properties indicate that the isotopic substitution does not significantly alter the fundamental thermodynamic characteristics of the parent amino acid structure.

Property Value Reference Standard
Molecular Weight 90.09 g/mol Natural L-alanine: 89.09 g/mol
Carbon-13 Enrichment 99 atom % Natural abundance: 1.1%
Melting Point 314.5°C (decomposition) Consistent with natural L-alanine
Optical Rotation [α]₂₅/D +14.5° L-configuration maintained
Chemical Purity 98% minimum High-grade analytical standard

Historical Development of Carbon-13-Labeled Amino Acids

The development of carbon-13-labeled amino acids emerged from the broader evolution of stable isotope applications in biochemical research, tracing back to the early foundations of isotopic tracer methodology established in the mid-twentieth century. Initial explorations of stable isotope applications in biochemistry were largely overshadowed by the availability of radioactive tracers such as tritium and carbon-14 following World War II. However, the inherent limitations of radioactive isotopes, including safety concerns and regulatory restrictions, gradually drove researchers toward stable isotope alternatives that offered comparable analytical capabilities without the associated hazards.

The pivotal advancement occurred with the development of gas chromatography-mass spectrometry instrumentation in the 1960s and 1970s, which provided the analytical sensitivity necessary to detect and quantify stable isotope enrichments in complex biological matrices. Early magnetic sector mass spectrometers initially limited the accessibility of stable isotope measurements, but the subsequent emergence of quadrupole gas chromatography-mass spectrometry instruments democratized stable isotope analysis across a broader range of research applications.

The specific development of carbon-13-labeled amino acids gained momentum through the recognition that amino acid metabolism provided unique insights into protein turnover and metabolic flux patterns. Researchers discovered that the incorporation of carbon-13 isotopes at specific positions within amino acid structures could reveal detailed information about biosynthetic pathways and metabolic transformations that were previously inaccessible using conventional analytical approaches. The strategic labeling of amino acids with carbon-13 enabled investigators to trace the fate of individual carbon atoms through complex metabolic networks, providing unprecedented resolution in metabolic studies.

The evolution of nuclear magnetic resonance spectroscopy further accelerated the adoption of carbon-13-labeled amino acids, as these compounds provided enhanced sensitivity and resolution for structural studies of proteins and other biomacromolecules. The development of solid-state nuclear magnetic resonance techniques specifically benefited from carbon-13 labeling strategies, as the isotopic enrichment dramatically improved signal-to-noise ratios and enabled detailed structural characterization of membrane proteins and other challenging biological systems.

Significance in Biochemical Research

L-Alanine (1-Carbon-13) occupies a central position in contemporary biochemical research due to its versatile applications across multiple analytical platforms and research disciplines. The compound serves as an essential tracer for metabolic flux analysis, enabling researchers to quantify intracellular metabolic pathways in cancer cells and other biological systems. The strategic placement of the carbon-13 label at the carboxyl position provides unique insights into amino acid metabolism and protein synthesis pathways that are fundamental to understanding cellular physiology and pathology.

In nuclear magnetic resonance spectroscopy applications, L-Alanine (1-Carbon-13) demonstrates exceptional utility for protein structure determination and dynamics studies. The isotopic enrichment enhances sensitivity while providing site-specific information about molecular conformations and intermolecular interactions. Researchers have successfully employed selectively carbon-13-labeled alanine residues to investigate peptide conformations and protein folding mechanisms, revealing detailed structural information that would be inaccessible using unlabeled compounds.

The compound plays a crucial role in metabolic pathway reconstruction studies, particularly in microorganisms where traditional metabolic analysis approaches may be limited by biomass constraints. Recent developments in capillary electrophoresis-mass spectrometry have demonstrated that L-Alanine (1-Carbon-13) can provide comprehensive metabolic pathway information from extremely small sample quantities, corresponding to as few as 10⁴ to 10⁵ prokaryotic cells. This analytical sensitivity opens new possibilities for studying metabolism in previously inaccessible biological systems.

In food web ecology and environmental research, L-Alanine (1-Carbon-13) contributes to understanding carbon source identification and trophic level relationships. The stable isotope composition of amino acids provides valuable information about organism metabolism and nutritional pathways, enabling researchers to trace carbon flow through complex ecological systems. The isotope effect associated with alanine transamination reactions creates characteristic isotopic signatures that can reveal information about metabolic processes and environmental conditions.

The application of L-Alanine (1-Carbon-13) in protein turnover studies has provided fundamental insights into amino acid essentiality and metabolic regulation. Research utilizing uniformly carbon-13-labeled algal proteins demonstrated that alanine exhibits specific metabolic patterns that distinguish it from other amino acids in terms of degradation and resynthesis pathways. These findings have important implications for understanding nutritional requirements and metabolic adaptations in various biological systems.

Positioning Within Stable Isotope Methodology

L-Alanine (1-Carbon-13) represents a sophisticated example of position-specific isotopic labeling within the broader framework of stable isotope methodology. The compound exemplifies the strategic approach of selective isotopic enrichment, where specific atomic positions within molecular structures are targeted to provide maximum analytical information while minimizing analytical complexity and cost considerations. This approach contrasts with uniform labeling strategies that incorporate isotopic enrichment throughout entire molecular structures.

The positioning of the carbon-13 isotope at the carboxyl carbon creates distinctive analytical advantages in nuclear magnetic resonance applications, particularly for solid-state spectroscopy of biological systems. The carboxyl carbon represents a critical structural element that participates in peptide bond formation and protein backbone architecture, making it an ideal target for isotopic labeling in protein structural studies. The isotopic substitution at this position provides enhanced sensitivity for detecting conformational changes and intermolecular interactions that are fundamental to protein function.

Within metabolic flux analysis frameworks, L-Alanine (1-Carbon-13) occupies a strategic position due to alanine's central role in amino acid metabolism and its connections to multiple metabolic pathways. The compound serves as an effective probe for transamination reactions and amino acid biosynthesis pathways, providing information about metabolic flux distributions that are essential for understanding cellular metabolism. The carbon-13 label at the carboxyl position enables researchers to trace the incorporation of labeled carbon into downstream metabolic products and to quantify the relative contributions of different metabolic pathways.

The analytical methodology surrounding L-Alanine (1-Carbon-13) has evolved to encompass diverse instrumental platforms, including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and isotope ratio mass spectrometry. Each analytical approach provides complementary information about different aspects of the compound's behavior in biological systems, creating a comprehensive analytical framework that maximizes the information content available from isotopic labeling experiments.

Analytical Platform Primary Application Information Content Sensitivity Range
Nuclear Magnetic Resonance Protein structure determination Conformational dynamics Milligram quantities
Metabolic Flux Analysis Pathway quantification Flux distribution ratios Nanomolar concentrations
Isotope Ratio Mass Spectrometry Ecological tracers Isotopic signatures Picomole detection
Capillary Electrophoresis-Mass Spectrometry Metabolomics Pathway reconstruction 10⁴-10⁵ cells

The integration of L-Alanine (1-Carbon-13) within stable isotope methodology reflects the broader evolution toward precision analytical approaches that provide maximum information content from minimal sample quantities. This trend toward analytical efficiency and precision positions the compound as an essential tool for addressing contemporary research challenges in biochemistry, cell biology, and environmental science.

Properties

Molecular Weight

90.09

Purity

98%

Origin of Product

United States

Scientific Research Applications

Medical Imaging

Hyperpolarized Magnetic Resonance Imaging (MRI)
One of the most promising applications of L-Alanine (1-13C) is in hyperpolarized magnetic resonance imaging (MRI). A study developed hyperpolarized [1-13C]-L-alanine ethyl ester as a novel pH sensor for MRI, demonstrating its ability to assess both intracellular and extracellular pH levels in vivo. This compound exhibits a long spin-lattice relaxation time (T1T_1) of approximately 49 seconds, allowing for enhanced signal detection during imaging sessions. The study indicated that this compound could effectively monitor hepatic redox states and metabolic processes by measuring the lactate-to-pyruvate ratio, which is crucial in understanding liver metabolism under various nutrient conditions .

Table 1: Comparison of pH-Sensing Probes

Probe TypeT1T_1 (s)SolubilitySensitivity
[1-13C]-L-alanine ethyl ester49HighExcellent
[13C]bicarbonate31-35ModerateGood
[1,5-13C]ZA17LowFair

The ability to differentiate between intracellular and extracellular environments makes this compound particularly valuable in cancer research, where altered pH levels can indicate tumor behavior and therapeutic resistance .

Metabolic Studies

Assessment of Alanine Metabolism
L-Alanine (1-13C) has been utilized to investigate metabolic pathways involving alanine. In vivo studies have shown that hyperpolarized L-alanine can be metabolized to lactate and pyruvate, providing insights into cellular metabolism and energy production. The rapid conversion of L-alanine into these metabolites allows researchers to assess the metabolic state of tissues non-invasively .

Case Study: Tumor Metabolism
Preliminary studies using hyperpolarized [1-13C]-L-alanine in animal models have demonstrated significant differences in lactate and alanine signals between various grades of tumors. This method allows for high spatial and temporal resolution imaging, enabling researchers to track metabolic changes associated with tumor progression .

Evaluation of Pancreatic Exocrine Function

Breath Test System
Another application of L-Alanine (1-13C) is in evaluating pancreatic exocrine function through breath tests. The use of N-benzoyl-L-tyrosyl-1-13C-L-alanine sodium has been explored as a dipeptide for assessing pancreatic function. Studies have shown that the rate of exhaled 13CO2^{13}CO_2 correlates positively with the administered doses, indicating its potential utility in diagnosing pancreatic disorders .

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of ¹³C-Labeled Probes

Compound T₁ (s) at 3 T Polarization (%) pH Sensitivity (pKa) Key Metabolites Applications
L-Alanine (1-13C) 63.9 1–2 pH-stable Lactate, bicarbonate Hepatic redox monitoring
L-Alanine Ethyl Ester 49.0 22.5 8.0 Lactate, bicarbonate Dual pHi/pHe imaging
[13C]Bicarbonate 31–35 <10 6.1 CO₂, bicarbonate Extracellular pH mapping
[1,5-13C]ZA 17 15 7.2 N/A Limited due to low T₁

Table 2. Metabolic Conversion Efficiency in Rat Liver

Substrate Lactate/tC Ratio Bicarbonate/tC Ratio Total Products/tC
L-Alanine (1-13C) 0.0054 ± 0.0026 0.0016 ± 0.0008 0.007 ± 0.002
L-Alanine Ethyl Ester 0.0091 ± 0.0045 0.357 ± 0.030 0.366 ± 0.032

Preparation Methods

Synthesis from Optically Active Chloropropionic Acid

One of the most established chemical routes to prepare L-alanine with high enantiomeric purity involves the reaction of optically active chloropropionic acid with ammonia or ammonia-donating compounds in aqueous or aqueous/alcoholic media at elevated temperatures (50–110 °C). This method is detailed in a patented process which highlights:

  • Use of L-chloropropionic acid with high enantiomeric excess (e.g., 96% ee)
  • Reaction conditions typically maintained at 60–70 °C for 4–5 hours
  • pH control between 6.5 and 7.5 by adding dilute ammonia solution to optimize conversion
  • Optional addition of urotropine (hexamethylenetetramine) to improve reaction kinetics and yield

Example Reaction Data:

Reagent Quantity Conditions Yield & Purity
L-chloropropionic acid (96% ee) 108.5 g (1 mole) 70 °C, 5 hours, aqueous NH3 70% yield, enantiomeric purity >98% ee
Ammonia solution (25%) 150 g (2.2 moles) pH maintained 6.8–7.2
Urotropine 20 mol % (based on acid) Added before heating Reaction time reduced with more urotropine

This reaction produces L-alanine hydrochloride or free L-alanine after crystallization and purification steps. Electrodialysis is often used to remove salts formed during the reaction.

Isotopic Labeling Techniques

Incorporation of 13C at the 1-Position

The 1-13C labeling is typically introduced by starting with 1-13C-labeled precursors such as 1-13C-chloropropionic acid or 1-13C-pyruvic acid. The isotopically labeled precursor undergoes the same amination reaction to yield L-alanine labeled specifically at the first carbon.

  • Commercially available 1-13C-labeled pyruvic acid or 1-13C-chloropropionic acid can be used.
  • Enzymatic or chemical amination converts the keto acid or halogenated acid into the labeled amino acid.

Enzymatic and Biocatalytic Methods

Enzymatic synthesis is an alternative approach for preparing L-alanine (1-13C), leveraging the stereospecificity of enzymes:

  • Transaminases can catalyze the transfer of an amino group to 1-13C-pyruvate, producing L-alanine (1-13C).
  • Enzymatic methods offer high stereoselectivity and mild reaction conditions, preserving isotopic integrity.
  • This method is often preferred for producing isotopically labeled amino acids for NMR studies due to minimal side reactions.

Research Findings on Preparation and Characterization

NMR Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique to confirm isotopic enrichment and chemical purity:

  • Proton-decoupled 13C NMR spectra show distinct chemical shifts for the 1-13C position in L-alanine.
  • Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
  • The isotopic enrichment is quantified by integrating the 13C signal relative to an internal standard such as dioxane.

Stability and pH Dependency

Studies have shown that the chemical shift of [1-13C]-L-alanine varies with pH, which is important for in vivo and in vitro applications:

pH Chemical Shift (ppm) Notes
7.0 176.3 Typical physiological pH
7.4 Slightly shifted Relevant for extracellular environments

The preparation of ester derivatives (e.g., [1-13C]-L-alanine ethyl ester) has been explored to enhance membrane permeability and improve in vivo imaging contrast in hyperpolarized 13C MRI studies.

Advanced Labeling Protocols for Protein Studies

Selective 13C labeling of alanine methyl groups, including 1-13C labeling, is used in protein NMR studies to probe protein structure and dynamics:

  • Deuterated alanine with 13C labeling at the β-methyl group is synthesized by feeding bacteria with 13C-labeled precursors.
  • This method is combined with other isotope labeling strategies to maximize NMR signal quality in large proteins.

Summary Table of Preparation Methods

Method Starting Material Conditions Advantages Limitations
Chemical amination of 1-13C-chloropropionic acid 1-13C-L-chloropropionic acid 50–110 °C, aqueous NH3, pH 6–7 High enantiomeric purity, scalable Requires isotopically labeled precursor
Enzymatic transamination 1-13C-pyruvic acid Mild, enzyme-catalyzed High stereospecificity, mild conditions Enzyme cost, reaction time
Esterification for derivative synthesis 1-13C-L-alanine Acid catalysis for ester formation Enhances cell permeability for imaging Additional synthetic step
Biosynthetic incorporation Bacterial culture with 13C substrates Microbial fermentation High isotope incorporation in proteins Complex culture conditions

Q & A

Q. What is the role of L-Alanine (1-13C) in metabolic flux analysis, and how does isotopic labeling enhance experimental accuracy?

L-Alanine (1-13C) serves as a critical tracer in metabolic studies, particularly in the glucose-alanine cycle, where it enables precise tracking of carbon transfer between tissues and the liver. Isotopic labeling with 13C allows researchers to distinguish endogenous and exogenous alanine pools using techniques like NMR or LC-MS. For example, in hepatic gluconeogenesis studies, the incorporation of 13C from L-alanine into glucose can be quantified to assess metabolic rates . Methodologically, researchers must optimize tracer concentrations (e.g., 75–100 mM in hyperpolarized MRI protocols) to balance signal sensitivity and physiological relevance .

Q. What are the standard methods for synthesizing and purifying L-Alanine (1-13C), and how do enzymatic vs. chemical approaches differ?

Synthesis typically involves labeled precursors like 13C-pyruvate in transamination reactions catalyzed by alanine transaminase. Enzymatic methods ensure stereospecificity (retaining the L-configuration), whereas chemical synthesis may yield racemic mixtures requiring chiral separation. Post-synthesis purification via ion-exchange chromatography or HPLC is critical to achieve >99% isotopic and chemical purity, as contaminants can skew metabolic data .

Q. How can researchers detect and quantify L-Alanine (1-13C) in complex biological matrices?

LC-MS with isotope dilution (using 15N-labeled internal standards) is the gold standard. For example, Creative Proteomics employs a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile, achieving a retention time of 2.8–3.2 minutes for L-alanine. Quantification limits reach 0.1–1.0 µM in serum or tissue homogenates .

Q. What experimental design considerations are critical for in vivo studies using hyperpolarized L-Alanine (1-13C)?

Key factors include:

  • T1 Relaxation : The 13C T1 of alanine in aqueous solutions at 3 T is ~30 s, necessitating rapid imaging protocols to capture metabolic conversion .
  • Dosage : Hyperpolarized formulations often use 75 mM alanine in phosphate buffer with EDTA to stabilize radicals during dissolution .
  • Kinetic Modeling : Compartmental models must account for extracellular/intracellular pH gradients, as alanine ethyl ester derivatives can report both compartments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux data derived from L-Alanine (1-13C) tracer studies?

Contradictions often arise from:

  • Compartmentalization : Mitochondrial vs. cytosolic alanine pools may exhibit divergent labeling kinetics. Dual-isotope tracing (13C and 15N) can disentangle these pathways .
  • pH Sensitivity : Intracellular hydrolysis of hyperpolarized alanine ethyl ester to alanine may introduce pH-dependent chemical shift artifacts. Referencing the pH-insensitive [1-13C]alanine resonance mitigates this .
  • Tracer Recycling : Corrections for re-entry of 13C into the TCA cycle via pyruvate are required using mass isotopomer distribution analysis (MIDA) .

Q. What advanced methodologies optimize the use of hyperpolarized L-Alanine (1-13C) in dynamic nuclear polarization (DNP) MRI?

  • Radical Selection : OX63 trityl radical (15 mM) in DMSO/NaOH mixtures maximizes polarization efficiency but requires neutralization post-dissolution to avoid cytotoxicity .
  • Co-Solvent Compatibility : Gadolinium-based contrast agents (e.g., gadoxetate) reduce T1 by ~40%, necessitating SNR optimization via dual-tuned RF coils or saturation-recovery sequences .
  • Metabolic Imaging : Co-administration of [13C]bicarbonate allows simultaneous pH and metabolic activity mapping in hepatic tissues .

Q. How does L-Alanine (1-13C) enable mechanistic studies of enzyme kinetics in amino acid metabolism?

In alanine aminopeptidase assays, 13C-labeled alanine-4-nitroanilide is hydrolyzed to release 4-nitroaniline, which is spectrophotometrically quantified at 405 nm. The 13C label reduces background interference in LC-MS detection of enzyme isoforms . For transaminases, stopped-flow NMR with 13C-alanine and 2-oxoglutarate allows real-time monitoring of alanine ↔ pyruvate exchange rates .

Q. What integrative approaches combine L-Alanine (1-13C) tracing with multi-omics data to study amino acid dysregulation in disease?

  • Proteomics : SILAC (stable isotope labeling by amino acids) with 13C-alanine identifies protein turnover rates in cancer models.
  • Metabolomics : 13C flux into lactate or glutamate via GC-MS reveals Warburg effect dysregulation .
  • Transcriptomics : CRISPR screens coupled with 13C metabolic flux analysis pinpoint regulators of alanine utilization in hypoxia .

Q. What challenges arise in synthesizing dual-labeled L-Alanine (1-13C;15N), and how are they addressed?

Dual labeling requires sequential incorporation of 13C (via 13C-pyruvate) and 15N (via 15N-ammonia) in enzymatic transamination. Key hurdles include:

  • Isotopic Scrambling : Preventing 15N leakage into non-target amino acids via optimized reaction stoichiometry .
  • Purification : Mixed-mode chromatography (e.g., HILIC + cation exchange) resolves labeled alanine from unreacted precursors .

Methodological Best Practices

  • Storage : Lyophilized L-Alanine (1-13C) should be stored at -20°C in anhydrous conditions to prevent radiolytic degradation .
  • Ethical Compliance : In vivo studies must adhere to protocols for humane handling, particularly when using hyperpolarized agents in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.